N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
This compound features a 6,7-dimethoxyquinazolin-4-one core substituted with a 2-ethyl group at position 2 and an ethyl linker connected to an indole-6-carboxamide moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The indole group may enhance binding affinity through π-π interactions or hydrogen bonding, while the ethyl and methoxy substituents influence lipophilicity and metabolic stability .
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-4-21-26-18-13-20(31-3)19(30-2)12-16(18)23(29)27(21)10-9-25-22(28)15-6-5-14-7-8-24-17(14)11-15/h5-8,11-13,24H,4,9-10H2,1-3H3,(H,25,28) |
InChI Key |
SNSKGRIJSNLZEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core, followed by the introduction of the ethyl and methoxy groups. The final step involves coupling the quinazolinone derivative with the indole-6-carboxamide under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents to the indole or quinazolinone rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research might focus on its effects on specific enzymes or receptors, as well as its overall pharmacokinetic and pharmacodynamic profiles.
Industry
In industry, this compound could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound vs. Derivatives
- Compound 6g (1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone): Replaces the ethyl-indole-carboxamide chain with a phenyl-acetyl group.
- Compound 6h ((6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone): Features a benzoyl group instead of the ethyl linker. The extended aromatic system may enhance DNA intercalation but reduce metabolic stability .
Target Compound vs. Derivative 6a27
- 3-(Difluoromethyl)-N-(2-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide (6a27): Substitutes the indole-carboxamide with a pyrazole-carboxamide linked to a difluoromethyl group. The pyrazole ring may alter pharmacokinetics due to reduced planarity compared to indole .
Target Compound vs. Derivatives
- Y044-0159 (2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide) :
- Y044-5328 (3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(3-fluorophenyl)methyl]propanamide) :
Physicochemical Properties
*Estimated based on structural analysis.
- The target compound’s molecular weight (~428.47 g/mol) is comparable to Y044-0159 but lower than 6a25. Higher molecular weight in 6a27 may reduce oral bioavailability.
- The indole group in the target compound likely improves solubility compared to 6g and 6h (), which have bulky aromatic substituents.
Biological Activity
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 406.4 g/mol. The structure features a quinazoline core linked to an indole moiety, which is significant for its biological interactions. The methoxy groups and carboxamide functional group enhance its solubility and reactivity, making it a candidate for various pharmaceutical applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. In studies, it exhibited significant AChE inhibitory activity with IC values comparable to established drugs .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
- Antimicrobial Properties : The compound has also been assessed for antimicrobial activity, showing effectiveness against several pathogenic bacteria and fungi .
Acetylcholinesterase Inhibition
In a study assessing the AChE inhibitory potential of various compounds, this compound was found to have an IC value of approximately 24 μM, indicating moderate inhibitory activity compared to standard inhibitors like tacrine . This suggests its potential utility in treating cognitive decline associated with Alzheimer's disease.
Anticancer Evaluation
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). Results indicated a dose-dependent decrease in cell viability, with an IC value around 15 μM for MCF7 cells . These findings highlight the need for further exploration into its mechanism of action and therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent .
Data Summary Table
| Activity | IC Value | Target | Reference |
|---|---|---|---|
| AChE Inhibition | 24 μM | Acetylcholinesterase | |
| Cytotoxicity (MCF7) | 15 μM | Breast Cancer Cells | |
| Antimicrobial Activity | Varies | Bacteria (S. aureus, E. coli) |
Future Directions
Further research is essential to elucidate the detailed mechanisms by which this compound exerts its biological effects. Potential areas of investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Mechanistic Studies : To better understand how the compound interacts at the molecular level with target enzymes and receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
